1-(2-Hydroxyphenyl)piperazine

Overview

Description

It is a white or yellowish crystalline substance with an aromatic odor similar to benzene . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

1-(2-Hydroxyphenyl)piperazine, also known as 2-(piperazin-1-yl)phenol, is primarily used as an intestinal permeation enhancer . It enhances transepithelial transport, which is the movement of substances across the epithelium, a layer of cells that lines the surfaces of our body .

Mode of Action

It is known to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This suggests that it interacts with its targets in a way that promotes the transport of substances across the epithelial barrier without causing significant cell damage .

Pharmacokinetics

It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .

Result of Action

The primary result of this compound’s action is the enhanced transport of substances across the intestinal epithelium . This can be particularly beneficial in the delivery of oral drugs, especially macromolecular therapeutics, which often face challenges in absorption across the intestinal epithelium .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives, a family to which 1-(2-Hydroxyphenyl)piperazine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .

Cellular Effects

For example, certain piperazine derivatives have been found to enhance transepithelial transport with minimal cytotoxicity . Another piperazine derivative has shown high cytotoxicity to glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition can massively disturb the motility of parasites .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 125-129 °C .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It is known that piperazine derivatives can enhance transepithelial transport .

Subcellular Localization

It is known that piperazine derivatives can enhance transepithelial transport, suggesting that they may localize at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for 2-Piperazin-1-yl-phenol often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-phenol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2-Piperazin-1-yl-phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Piperazin-1-yl-phenol can be compared with other similar compounds, such as:

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different structural features and binding affinities.

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has antibacterial activity and is used in the development of antimicrobial agents.

The uniqueness of 2-Piperazin-1-yl-phenol lies in its versatile applications and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(2-Hydroxyphenyl)piperazine (HP) is a significant compound within the piperazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

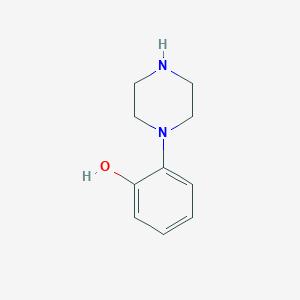

Chemical Structure

This compound has the following chemical structure:

This compound features a piperazine ring substituted with a hydroxyphenyl group, which is crucial for its interaction with various biological targets.

1. Receptor Binding Affinity

This compound exhibits significant affinity for several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Research indicates that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders . Its interaction with these receptors suggests potential applications in treating psychiatric conditions.

2. Antiproliferative Effects

Studies have demonstrated that HP has antiproliferative effects on various cancer cell lines. For instance, in K562 leukemic cells, HP was shown to induce cell death through mechanisms involving necroptosis, characterized by mitochondrial dysfunction and increased reactive oxygen species (ROS) production . The compound's IC50 values indicate a concentration-dependent cytotoxicity, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| K562 | 427 | 259 | 50 |

3. Neuroprotective Effects

HP's interaction with dopaminergic systems suggests neuroprotective properties. Its ability to modulate dopamine D4 receptor activity may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The compound's neuroprotective effects are attributed to its ability to inhibit oxidative stress and promote neuronal survival.

4. Antidepressant-like Activity

In animal models, HP has demonstrated antidepressant-like effects, possibly through serotonergic modulation. It enhances serotonin levels in the brain, contributing to improved mood and reduced anxiety behaviors . This activity positions HP as a candidate for further development in treating depression and anxiety disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : By acting on serotonin and dopamine receptors, HP influences neurotransmitter release and signaling pathways involved in mood regulation.

- Induction of Cell Death : In cancer cells, HP triggers necroptosis through mitochondrial pathways, leading to cell membrane rupture and loss of cellular integrity.

- Oxidative Stress Regulation : HP's capacity to modulate ROS levels contributes to its neuroprotective effects and antiproliferative activity.

Case Studies

Recent studies have focused on the pharmacological potential of HP:

- Study on K562 Cells : A study investigated the effects of HP on K562 cells, revealing that it induces necroptosis via mitochondrial dysfunction. The study emphasized the importance of further exploring HP's role in cancer therapy .

- Behavioral Studies : Animal studies assessing the antidepressant-like effects of HP showed significant reductions in depressive behaviors when administered over a specific duration . These findings support the need for clinical trials to evaluate its efficacy in humans.

Properties

IUPAC Name |

2-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNTHBBLYBAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143733 | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-17-2 | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?

A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]

Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?

A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []

Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?

A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.